molecular formula C18H21FN2O2 B12632552 Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester

Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester

Cat. No.: B12632552
M. Wt: 316.4 g/mol
InChI Key: LCBILDCOUYKCBK-UHFFFAOYSA-N
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Description

Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This particular compound is notable for its unique structure, which includes a fluorine atom and a tetrahydroazepino ring fused to an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepino[4,5-b]indole derivatives often involves the Fischer indole synthesis, a classic method that uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another approach is the Pictet-Spengler type condensation of tryptamine derivatives with aldehydes or ketones, which has been expanded to include the direct C-H functionalization of 2-alkyl tryptamines . This method allows for the formation of the 7-membered azepino[4,5-b]indole skeleton through a ring-forming process involving aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Azepino[4,5-b]indole-5-carboxylic acid derivatives undergo various chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses hydrogenation with palladium on carbon or lithium aluminum hydride.

    Substitution: Often involves nucleophilic substitution reactions with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structure and Characteristics

The compound features a unique azepino-indole skeleton which is characterized by a seven-membered ring fused with an indole structure. Its molecular formula is C15H18FNO2, and it exhibits notable properties that make it suitable for various chemical reactions.

Synthetic Methods

Recent studies have highlighted various synthetic strategies to create azepino-indole derivatives. For instance, transition metal-catalyzed reactions such as cross-coupling and ring-closing metathesis have been employed to expand the diversity of azepino-indole compounds. These methods allow for the modification of the azepino framework to enhance biological activity or improve synthetic accessibility .

Medicinal Chemistry

Azepino-indole derivatives have been investigated for their potential pharmacological activities. For example:

  • Antimalarial Activity : Research indicates that certain azepino-indole skeletons serve as precursors for compounds with antimalarial properties. The Pictet-Spengler reaction involving tryptamine derivatives has been utilized to synthesize these alkaloids .
  • Serotonin Receptor Interaction : Studies have shown that some azepino-indole compounds can interact with serotonin receptors, suggesting potential applications in treating mood disorders or other neuropsychiatric conditions. Specifically, purpurascenines A-C derived from Cortinarius purpurascens were found to exhibit antagonistic effects on the 5-HT2A serotonin receptor .

Case Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of azepino-indole alkaloids, it was found that certain derivatives did not exhibit significant cytotoxicity against human cancer cell lines (PC-3, HCT-116, MCF-7). This suggests that while these compounds may lack direct anticancer effects, they could be further modified to enhance their therapeutic profiles .

Case Study 2: Mechanistic Insights

Quantum chemical calculations have elucidated the reaction mechanisms involved in synthesizing azepino-indole skeletons. These insights are crucial for understanding enzyme activities that facilitate the formation of these complex structures and can guide future synthetic efforts .

Table 1: Summary of Biological Activities of Azepino-Indole Derivatives

Compound NameBiological ActivityReference
Purpurascenine AAntagonist at 5-HT2A receptor
Azepino Indole AlkaloidAntimalarial precursor
Azepino-Indole DerivativeNo significant antiproliferative effects

Table 2: Synthetic Methods for Azepino-Indole Compounds

MethodDescriptionReference
Pictet-Spengler ReactionForms azepino-indole skeletons from tryptamine
Cross-Coupling ReactionUtilizes palladium catalysts for structural diversity
Ring Closing MetathesisGenerates fused indole derivatives

Mechanism of Action

The mechanism of action of azepino[4,5-b]indole-5-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, they may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester is unique due to its specific fluorine substitution and the presence of a tetrahydroazepino ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Azepino[4,5-b]indole derivatives are a class of compounds gaining attention in medicinal chemistry due to their diverse biological activities. The specific compound in focus, Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester (hereafter referred to as "the compound"), exhibits a range of pharmacological properties that warrant detailed exploration. This article synthesizes current research findings on its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a seven-membered azepine ring fused to an indole moiety. The presence of a carboxylic acid and a fluorine substituent significantly influences its reactivity and biological interactions.

Anticancer Activity

Research indicates that azepino-indole derivatives possess promising anticancer properties. A study evaluating various indole-based compounds reported that modifications at the C-5 position, such as the introduction of the azepine structure, enhanced cytotoxicity against several cancer cell lines.

CompoundCell LineIC50 (µM)
Azepino-IndoleA-549 (Lung)1.28
Control (Standard)A-5490.07

The compound demonstrated an IC50 value of 1.28 µM against A-549 lung cancer cells, indicating significant cytotoxic potential compared to standard treatments .

Antimicrobial Activity

The compound has also been assessed for antimicrobial efficacy. In vitro studies showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Bacterial StrainIC50 (µg/mL)
S. aureus2.1
B. subtilis3.3

These results suggest that structural modifications enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

The mechanism underlying the biological activity of the compound is believed to involve interactions with key cellular targets. For instance, studies have indicated that azepino-indoles can inhibit certain enzymes involved in cancer progression and inflammation pathways. Specifically, they may act as inhibitors of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation and cardiovascular health.

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer effects of azepino-indoles involved testing various derivatives against multiple cancer cell lines. The study found that compounds with specific substitutions at the azepine ring exhibited enhanced selectivity and potency against cancer cells while showing reduced toxicity towards normal cells .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of the compound against resistant strains of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential use in treating multidrug-resistant infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the azepino[4,5-b]indole core in this compound?

The azepinoindole scaffold can be synthesized via cyclization strategies using indole derivatives as precursors. For example, tetrafluoroindole synthesis (as in ) involves fluorinated aromatic starting materials and multi-step functionalization. A key step includes ring closure via catalytic methods, such as CuI-mediated click chemistry for triazole formation (). Solvent systems like PEG-400/DMF mixtures are often used to enhance reaction efficiency .

Q. How can the purity and structure of this compound be validated experimentally?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry. For instance, ¹⁹F NMR is critical for verifying the 8-fluoro substituent. Mass spectrometry (e.g., FAB-HRMS) provides molecular weight confirmation, while TLC monitors reaction progress. Column chromatography with optimized eluents (e.g., 70:30 ethyl acetate/hexane) ensures purity .

Q. What are the functional roles of the 1,1-dimethyl and 1-methylethyl ester groups in this compound?

The 1,1-dimethyl groups likely enhance metabolic stability by reducing oxidation at the tetrahydroazepine ring. The 1-methylethyl ester (isopropyl ester) serves as a prodrug moiety, improving lipophilicity for membrane permeability. Similar ester modifications are observed in indole-based pharmaceuticals ( ) .

Advanced Research Questions

Q. How can synthetic yields be improved for the 8-fluoro substitution under challenging reaction conditions?

Fluorination efficiency depends on precursor availability and reaction kinetics. demonstrates that hexafluorobenzene derivatives can be fluorinated via electrophilic substitution. Optimizing temperature, catalyst loading (e.g., CuI), and solvent polarity (e.g., PEG-400) minimizes side reactions. Kinetic studies using HPLC or in situ NMR can identify rate-limiting steps .

Q. What analytical strategies resolve contradictions in NMR data for structurally similar intermediates?

Overlapping signals in crowded regions (e.g., tetrahydroazepine protons) require advanced techniques like COSY or NOESY to assign spatial relationships. For fluorine-containing analogs, ¹⁹F-¹H HMBC correlations clarify coupling patterns. Computational modeling (DFT) may also predict chemical shifts for validation .

Q. How can heterocyclic side chains (e.g., thiazolidinone) be introduced to modify bioactivity?

Condensation reactions with 2-thioxothiazolidin-4-one ( ) or 2-aminothiazol-4(5H)-one ( ) in acetic acid/sodium acetate enable side-chain incorporation. Reflux conditions (3–5 hours) and recrystallization (DMF/acetic acid) ensure product stability. Structure-activity relationship (SAR) studies can then evaluate pharmacological effects .

Q. What challenges arise in sourcing rare intermediates like hexahydroazepinoindole derivatives?

Sigma-Aldrich lists such compounds as "rare chemicals" without analytical data ( ). Researchers must independently verify identity/purity via LC-MS or NMR. Alternative routes include custom synthesis via contract labs or adapting published procedures (e.g., ’s triazole-based approach) .

Q. Methodological Considerations

Parameter Recommendation Reference
Fluorination Use electrophilic F sources (e.g., Selectfluor) with CuI catalysis in PEG-400/DMF.
Purification Optimize column chromatography with ethyl acetate/hexane gradients.
Analytical Validation Combine ¹⁹F NMR and FAB-HRMS for fluorinated analogs.
Derivatization Reflux with thiazolidinone derivatives in acetic acid/NaOAc.

Q. Key Notes for Experimental Design

  • Solvent Selection : Polar aprotic solvents (DMF, PEG-400) enhance solubility of indole intermediates.
  • Catalyst Optimization : Screen Cu(I) catalysts for triazole/azepine ring formation to minimize byproducts.
  • Stability Testing : Monitor ester hydrolysis under physiological pH using HPLC to assess prodrug viability .

Properties

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

IUPAC Name

propan-2-yl 8-fluoro-1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate

InChI

InChI=1S/C18H21FN2O2/c1-10(2)23-17(22)13-8-20-9-18(3,4)15-12-6-5-11(19)7-14(12)21-16(13)15/h5-8,10,20-21H,9H2,1-4H3

InChI Key

LCBILDCOUYKCBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CNCC(C2=C1NC3=C2C=CC(=C3)F)(C)C

Origin of Product

United States

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